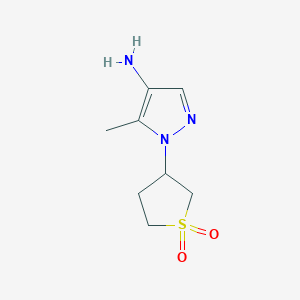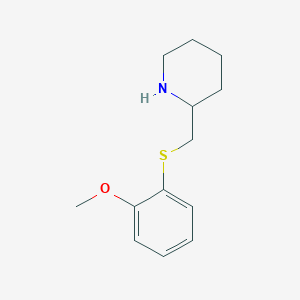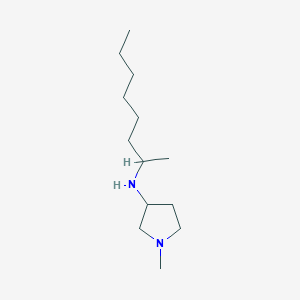
1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are nitrogen-containing heterocycles Pyrrolidines are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrrolidine with 2-octanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride are typical reagents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target protein. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which is a simple nitrogen-containing heterocycle.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
N-Octylpyrrolidine: An octyl-substituted pyrrolidine.
Uniqueness
1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The combination of the methyl and octan-2-yl groups on the pyrrolidine ring enhances its lipophilicity and potential for interacting with hydrophobic pockets in biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-methyl-N-octan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H28N2/c1-4-5-6-7-8-12(2)14-13-9-10-15(3)11-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
CDJICRAKDPTLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1CCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)
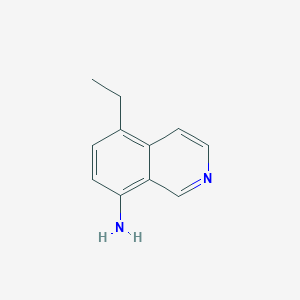


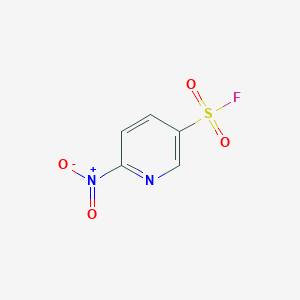
![2-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13260768.png)

![3-Methanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B13260773.png)
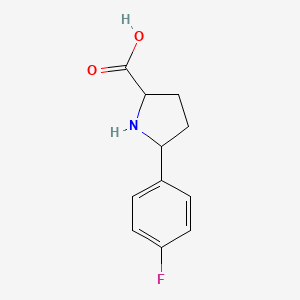

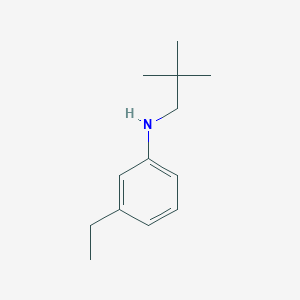
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
